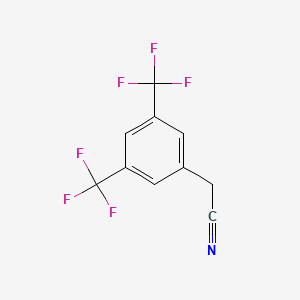

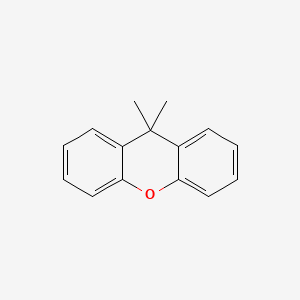

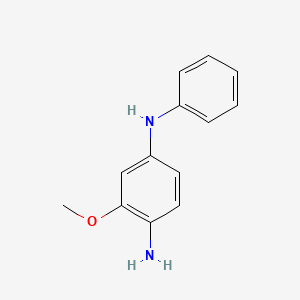

![molecular formula C14H13NO B1361256 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine CAS No. 443749-33-5](/img/structure/B1361256.png)

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a biochemical used for proteomics research . It has a molecular formula of C14H13NO and a molecular weight of 211.26 .

Synthesis Analysis

Recent advances in dibenzo[b,f][1,4]oxazepine synthesis have been reported. The methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2-(aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene .Molecular Structure Analysis

The molecular structure of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine consists of a dibenzo[b,f][1,4]oxazepine core with a methyl group attached to the 2-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepine derivatives include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Aplicaciones Científicas De Investigación

Catalytic Asymmetric Reactions

The dibenzo[b,f][1,4]oxazepine scaffold, which includes 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine, is a privileged structure in medicinal chemistry due to its wide range of biological and pharmacological activities. Research has focused on enantioselective reactions where these cyclic seven-membered imines are used as electrophiles, highlighting their substrate scope, limitations, and application in synthesizing related compounds (Munck, Vila, & Pedro, 2018).

Synthesis of Derivatives

Studies have achieved asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines using chiral phosphoric acid and Ag(I) catalysts. This method allows the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives containing a carbon-carbon triple bond, demonstrating the versatility in creating structurally diverse compounds (Ren, Wang, & Liu, 2014).

Asymmetric Transfer Hydrogenation

The first report on the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds has been documented. Using an (R,R)-Ru-Ts-DPEN complex in water, the process yields biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion and high enantioselectivity (More & Bhanage, 2017).

Enantioselective Addition Reactions

Enantioselective addition of Et2Zn to seven-membered cyclic imines has been catalyzed by a (R)-VAPOL-Zn(II) complex, allowing the synthesis of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This represents a novel approach for enantioselective addition to cyclic aldimines (Munck, Sukowski, Vila, & Pedro, 2017).

Aza-Reformatsky Reaction

A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been developed, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. This showcases the adaptability of dibenzo[b,f][1,4]oxazepines in complex organic syntheses (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Direcciones Futuras

Dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . These compounds are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent . The recent advances in their synthesis will serve as a guide to chemists in developing dibenzo[b,f][1,4]oxazepine derivatives of pharmacological interest .

Propiedades

IUPAC Name |

8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEYQLGZLWZIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349487 |

Source

|

| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

CAS RN |

443749-33-5 |

Source

|

| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

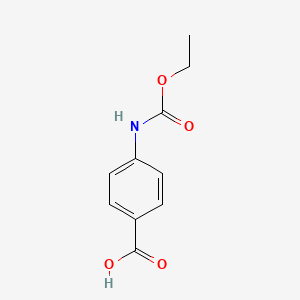

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)

![6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1361201.png)